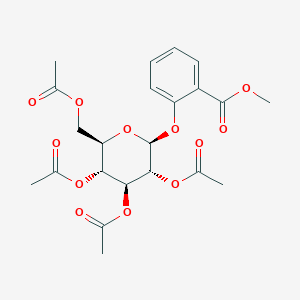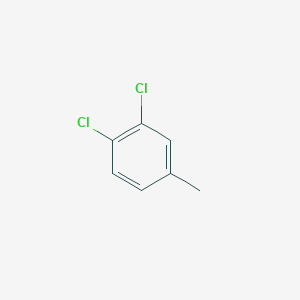![molecular formula C8H5ClS B105630 4-Cloro-benzo[b]tiofeno CAS No. 66490-33-3](/img/structure/B105630.png)
4-Cloro-benzo[b]tiofeno
Descripción general
Descripción
4-Chlorobenzo[b]thiophene is a heterocyclic compound that contains a sulfur atom within its ring structure It is a derivative of benzo[b]thiophene, where a chlorine atom is substituted at the fourth position of the benzene ring
Aplicaciones Científicas De Investigación
4-Chlorobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: It is utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
Target of Action
4-Chlorobenzo[b]thiophene is a key intermediate in the synthesis of brexpiprazole , an atypical antipsychotic . Brexpiprazole acts by activating the activity of 5-HT1A receptors of serotonin and partial agonists of dopamine D2 receptors . These receptors play a crucial role in the treatment of schizophrenia and major depression .
Mode of Action
The synthesis of benzothiophenes, which includes 4-chlorobenzo[b]thiophene, involves an aryne reaction with alkynyl sulfides . This process starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Result of Action
As a key intermediate in the synthesis of brexpiprazole, its ultimate effect would be the therapeutic benefits observed in the treatment of conditions like schizophrenia and major depression .
Action Environment
During its synthesis, certain conditions such as temperature and the presence of other compounds (like dbu) are important to consider .
Análisis Bioquímico
Biochemical Properties
4-Chlorobenzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 4-Chlorobenzo[b]thiophene has been found to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
4-Chlorobenzo[b]thiophene exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . For example, in cancer cell lines, 4-Chlorobenzo[b]thiophene has demonstrated antiproliferative activity by inducing cell cycle arrest and promoting apoptosis . Furthermore, this compound can modulate gene expression, leading to changes in the expression levels of genes involved in cell growth, differentiation, and metabolism .
Molecular Mechanism
The molecular mechanism of 4-Chlorobenzo[b]thiophene involves its interaction with specific biomolecules. It binds to the active sites of certain enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . For instance, 4-Chlorobenzo[b]thiophene has been shown to inhibit the activity of VEGFR2, a receptor tyrosine kinase involved in angiogenesis . This inhibition can lead to reduced blood vessel formation, which is crucial in the context of cancer therapy. Additionally, 4-Chlorobenzo[b]thiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorobenzo[b]thiophene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Chlorobenzo[b]thiophene is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy . Long-term studies have indicated that continuous exposure to 4-Chlorobenzo[b]thiophene can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chlorobenzo[b]thiophene vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 4-Chlorobenzo[b]thiophene can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
4-Chlorobenzo[b]thiophene is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can be further processed and excreted from the body. The interaction of 4-Chlorobenzo[b]thiophene with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-Chlorobenzo[b]thiophene within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 4-Chlorobenzo[b]thiophene can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 4-Chlorobenzo[b]thiophene within tissues can vary depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Chlorobenzo[b]thiophene can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct 4-Chlorobenzo[b]thiophene to specific organelles, where it can exert its effects . For example, in the nucleus, 4-Chlorobenzo[b]thiophene can interact with transcription factors and modulate gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chlorobenzo[b]thiophene involves the reaction of benzo[b]thiophene with a chlorinating agent. For example, the treatment of benzo[b]thiophene with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) can introduce a chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of 4-Chlorobenzo[b]thiophene can be achieved through a one-step process involving the reaction of benzo[b]thiophene with alkynyl sulfides in the presence of a catalyst such as cesium fluoride (CsF) in hot acetonitrile . This method is advantageous due to its high yield and simplicity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, such as bromination, nitration, and Friedel-Crafts acylation.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other derivatives.
Common Reagents and Conditions:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe).
Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Friedel-Crafts Acylation: Using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) as a catalyst.
Major Products:
Bromination: 4-Bromobenzo[b]thiophene.
Nitration: 4-Nitrobenzo[b]thiophene.
Friedel-Crafts Acylation: 4-Acetylbenzo[b]thiophene.
Comparación Con Compuestos Similares
Benzo[b]thiophene: The parent compound without the chlorine substitution.
4-Bromobenzo[b]thiophene: Similar structure with a bromine atom instead of chlorine.
4-Nitrobenzo[b]thiophene: Contains a nitro group instead of chlorine.
Uniqueness: 4-Chlorobenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the chlorine atom can enhance its electrophilic character, making it more reactive in certain chemical reactions compared to its unsubstituted or differently substituted analogs .
Propiedades
IUPAC Name |
4-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYUMNQONHLLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496350 | |
| Record name | 4-Chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66490-33-3 | |
| Record name | 4-Chlorobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66490-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)



![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)



